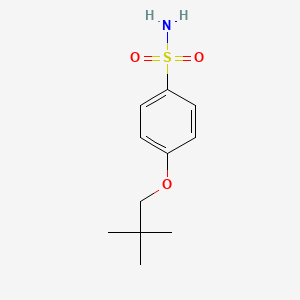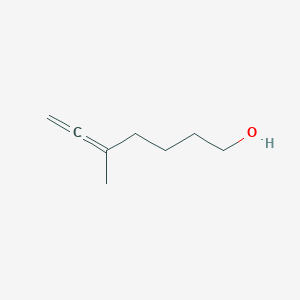
Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyrazole moiety substituted with bromine and methyl groups
Métodos De Preparación
The synthesis of tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting appropriate precursors under controlled conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the brominated pyrazole ring.
Introduction of the Tert-butyl Ester Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the pyrazole ring, as well as the tert-butyl ester group, contribute to its chemical reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 4-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of bromine.
Tert-butyl 4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Propiedades
Fórmula molecular |
C15H24BrN3O2 |
|---|---|
Peso molecular |
358.27 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-bromo-3,5-dimethylpyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24BrN3O2/c1-10-13(16)11(2)19(17-10)12-6-8-18(9-7-12)14(20)21-15(3,4)5/h12H,6-9H2,1-5H3 |
Clave InChI |
ZZAPQWNYOXRQEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)

![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)



![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)


![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)


![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
